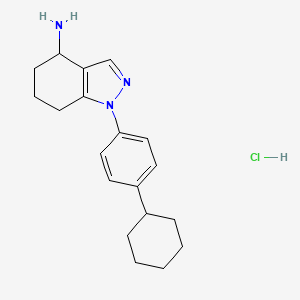

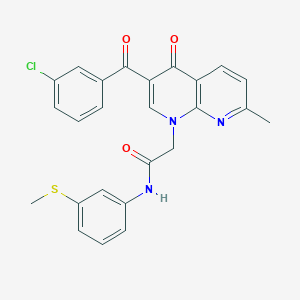

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters, which are highly valuable building blocks in organic synthesis, is also a common method used in the synthesis of such compounds .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like this, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is also a common reaction .Applications De Recherche Scientifique

Synthesis and Characterization

Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the synthesis process's efficiency and the potential for cost-effective production without chromatographic purification (Ikemoto et al., 2005).

Antipathogenic Activity of Thiourea Derivatives : Research conducted by Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against biofilm-forming strains (Limban, Marutescu, & Chifiriuc, 2011).

Reactions Involving Brominated Benzolactone/Lactam : Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, leading to products that suggest potential in synthesizing novel compounds through Eschenmoser coupling reaction, ring transformation, or dimerization (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Applications in Antimicrobial and Antipsychotic Agents

Antimicrobial Properties of Benzoylthioureas : A study by Limban et al. (2011) on new acylthiourea derivatives showed activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Potential Antipsychotic Agents : Research by Högberg et al. (1990) synthesized compounds related to (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, examining their antidopaminergic properties and suggesting their suitability for investigating dopamine D-2 mediated responses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Metal Complexes Synthesis

- Synthesis of Cu(II) and Ni(II) Complexes : A study by Binzet et al. (2009) on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes revealed insights into their synthesis and characterization, contributing to the understanding of metal-ligand interactions (Binzet, Külcü, Flörke, & Arslan, 2009).

Propriétés

IUPAC Name |

3-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-21-14-7-5-11(6-8-14)15(19)10-18-16(20)12-3-2-4-13(17)9-12/h2-9,15,19H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTWOLHEEDRGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

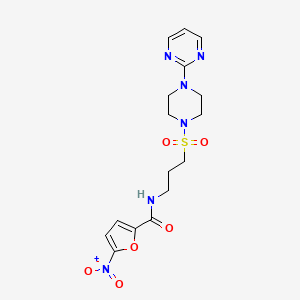

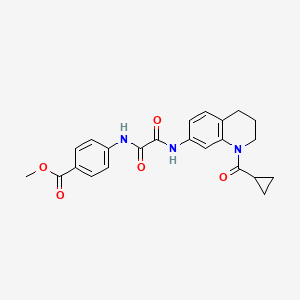

![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)

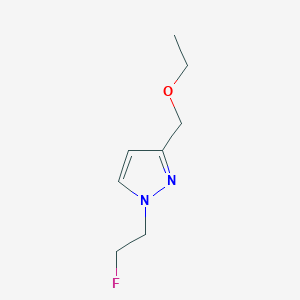

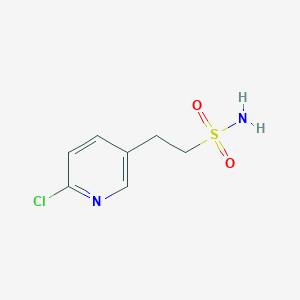

![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)

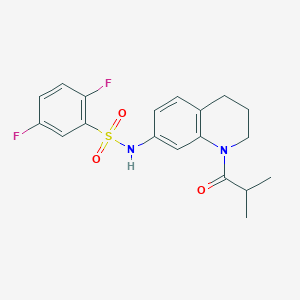

![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)

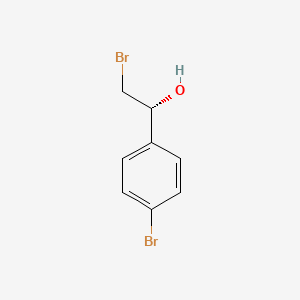

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)